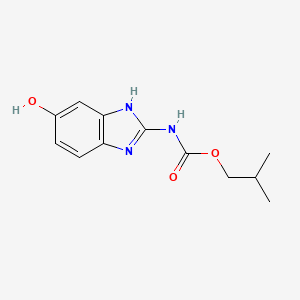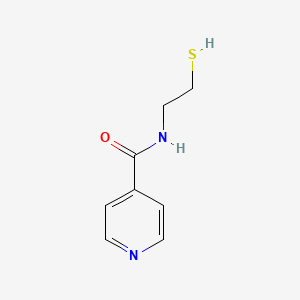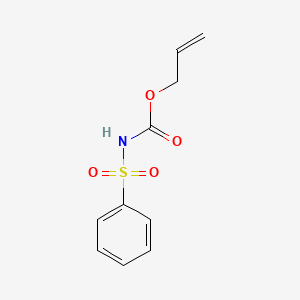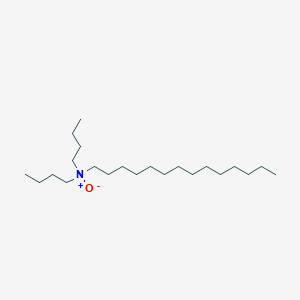
N,N-Dibutyltetradecan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyltetradecan-1-amine N-oxide: is a tertiary amine oxide with the molecular formula C22H47NO . It is a zwitterionic surfactant, meaning it has both positive and negative charges within the same molecule. This compound is known for its amphiphilic properties, making it useful in various applications, including detergents, emulsifiers, and wetting agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyltetradecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the reaction of N,N-dibutyltetradecan-1-amine with hydrogen peroxide in an alcoholic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired N-oxide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibutyltetradecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.
Reduction: Titanium trichloride (TiCl3) and poly(methylhydrosiloxane) (PMHS) are effective reducing agents.
Major Products Formed:
Oxidation: Further oxidation can lead to the formation of various N-oxide derivatives.
Reduction: Reduction typically yields the original tertiary amine.
Aplicaciones Científicas De Investigación
N,N-Dibutyltetradecan-1-amine N-oxide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N,N-Dibutyltetradecan-1-amine N-oxide involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is primarily due to the presence of both hydrophobic alkyl chains and a hydrophilic N-oxide group. The compound can disrupt lipid bilayers, making it effective in cell lysis and protein extraction .
Comparación Con Compuestos Similares
- N,N-Dimethyltetradecylamine N-oxide
- N,N-Diethyltetradecylamine N-oxide
- N,N-Dibutylhexadecylamine N-oxide
Comparison: N,N-Dibutyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of butyl groups. This structure imparts distinct amphiphilic properties, making it more effective in certain applications compared to its analogs with different alkyl chain lengths or substituents .
Propiedades
Número CAS |
64325-76-4 |
|---|---|
Fórmula molecular |
C22H47NO |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
N,N-dibutyltetradecan-1-amine oxide |
InChI |
InChI=1S/C22H47NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-22-23(24,20-8-5-2)21-9-6-3/h4-22H2,1-3H3 |
Clave InChI |
OCKVXAVACGVODF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


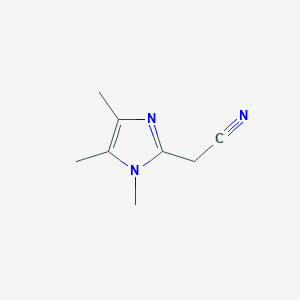



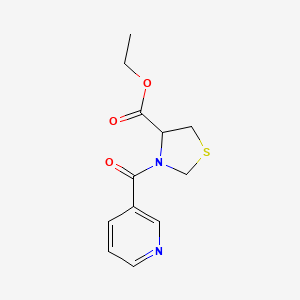
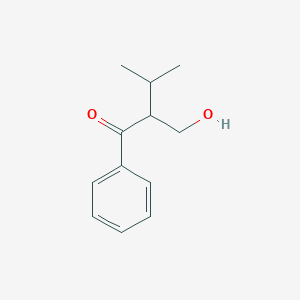

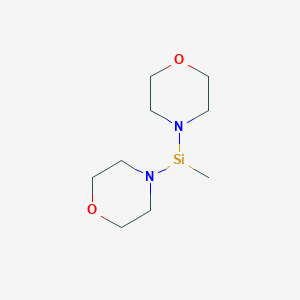
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
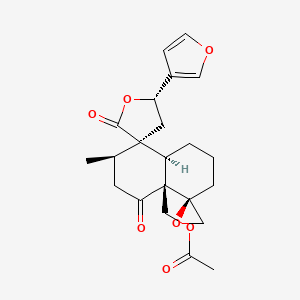
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
